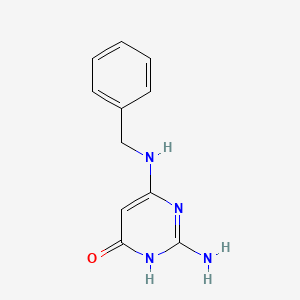
(2E,4E)-5-(4-nitrophenyl)-1-phenylpenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-5-(4-nitrophenyl)-1-phenylpenta-2,4-dien-1-one: is an organic compound with the following chemical structure:
C17H11NO3
It belongs to the class of chalcones , which are α,β-unsaturated ketones. Chalcones exhibit interesting biological activities, making them valuable targets for synthesis and research .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the Claisen-Schmidt condensation between an acetophenone derivative and a substituted benzaldehyde. The reaction proceeds under basic conditions, resulting in the formation of the chalcone. The specific synthetic steps and reagents depend on the substituents present in the starting materials.
Industrial Production:: While industrial-scale production methods may vary, the Claisen-Schmidt condensation remains a key step. Optimization of reaction conditions, solvent choice, and purification processes ensures efficient production.
Chemical Reactions Analysis
Reactivity::
(2E,4E)-5-(4-nitrophenyl)-1-phenylpenta-2,4-dien-1-one: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding phenolic compounds.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Substituents on the phenyl rings can be modified via electrophilic aromatic substitution reactions.
Base: Used in the Claisen-Schmidt condensation.
Hydrogenation catalysts: For reduction.
Halogenating agents: For substitution reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation leads to phenolic derivatives, while reduction produces alcohols.
Scientific Research Applications
Chemistry::
Chalcone Synthesis: Researchers study chalcones as versatile intermediates for further functionalization.
Fluorescent Probes: Modified chalcones serve as fluorescent probes for biological studies.
Antioxidant Properties: Chalcones exhibit antioxidant activity.
Anti-Inflammatory Effects: They may modulate inflammation pathways.
Anticancer Potential: Some chalcones show promising anticancer properties.
Dye Synthesis: Chalcones contribute to the development of dyes and pigments.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are several chalcones, the unique combination of the nitrophenyl group and the phenylpenta-2,4-dien-1-one scaffold sets this compound apart. Similar chalcones include 1,3-diphenylprop-2-en-1-one and 1,3-diphenylbut-2-en-1-one .
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2E,4E)-5-(4-nitrophenyl)-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13NO3/c19-17(15-7-2-1-3-8-15)9-5-4-6-14-10-12-16(13-11-14)18(20)21/h1-13H/b6-4+,9-5+ |
InChI Key |
WFHDZEXYKKDSCB-REZHQCRGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine](/img/structure/B10870983.png)
![2-(4-{[(3,5-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10870989.png)
![methyl [11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate](/img/structure/B10870991.png)
![5-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid](/img/structure/B10870994.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B10870995.png)
![5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide](/img/structure/B10871008.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(4-chlorophenethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10871015.png)
![N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B10871020.png)

![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B10871032.png)
![3-[2-(6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)hydrazinyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10871044.png)
![2,4-di-tert-butyl-6-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10871046.png)
![12,12-dimethyl-7-(4-methylphenyl)-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B10871049.png)
![2-furyl-N-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl)carboxamid e](/img/structure/B10871052.png)
